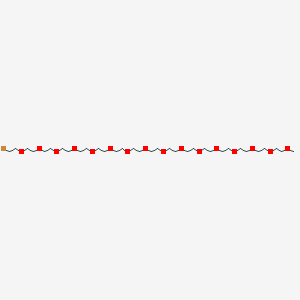

mPEG16-Br

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methoxy polyethylene glycol bromide (mPEG16-Br) is a polyethylene glycol (PEG)-based compound with a bromide functional group. It is commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other biomedical applications . The compound has a molecular formula of C₃₃H₆₇BrO₁₆ and a molecular weight of 799.78 g/mol.

Aplicaciones Científicas De Investigación

mPEG16-Br is widely used in scientific research due to its versatility and reactivity. Some of its key applications include:

Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to target and degrade specific proteins.

Biology: Employed in the modification of biomolecules, such as proteins and peptides, to improve their solubility and stability.

Medicine: Utilized in drug delivery systems to enhance the pharmacokinetics and bioavailability of therapeutic agents.

Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.

Mecanismo De Acción

Target of Action

mPEG16-Br, also known as m-PEG16-Br, is a polyethylene glycol (PEG)-based PROTAC linker . The primary targets of this compound are proteins, peptides, and particles . These targets play a crucial role in various biological processes, and their modification can lead to significant changes in their function.

Mode of Action

This compound interacts with its targets through a process known as PEGylation . This involves the covalent attachment of PEG to the target molecules, which can alter their properties and behavior. The resulting changes can include increased stability, improved solubility, and reduced immunogenicity .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific targets that it modifies. Given its role as a protac linker, it is likely involved in the ubiquitin-proteasome system . This system is responsible for protein degradation, and PROTACs work by recruiting E3 ubiquitin ligases to tag unwanted proteins for destruction.

Pharmacokinetics

Pegylation, the process in which this compound is involved, is known to improve the pharmacokinetic properties of drugs . It can increase their stability and solubility, extend their half-life, and enhance their bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in PROTACs. By linking target proteins to E3 ubiquitin ligases, this compound can facilitate the degradation of these proteins . This can lead to the downregulation of their activity and potentially the amelioration of diseases associated with their overexpression or abnormal function.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of PEGylation can be affected by the pH, temperature, and ionic strength of the solution . Additionally, the storage conditions of this compound can impact its stability, with recommendations for storage in an inert gas environment below -20℃ .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of mPEG16-Br typically involves the reaction of methoxy polyethylene glycol (mPEG) with a brominating agent. One common method is the reaction of mPEG with phosphorus tribromide (PBr₃) in anhydrous conditions. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent moisture from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The product is then purified through techniques such as column chromatography and recrystallization .

Análisis De Reacciones Químicas

Types of Reactions

mPEG16-Br primarily undergoes substitution reactions due to the presence of the bromide functional group. These reactions involve the replacement of the bromide group with other nucleophiles, such as amines, thiols, or alcohols.

Common Reagents and Conditions

Amines: The reaction with amines typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction.

Thiols: The reaction with thiols can be carried out under mild conditions, often using a catalyst such as triethylamine.

Alcohols: The reaction with alcohols usually requires the presence of a base, such as sodium hydride, to facilitate the substitution.

Major Products Formed

The major products formed from these substitution reactions are PEG derivatives with various functional groups, such as PEG-amines, PEG-thiols, and PEG-alcohols. These derivatives are valuable in various biomedical applications, including drug delivery and bioconjugation.

Comparación Con Compuestos Similares

Similar Compounds

Methoxy polyethylene glycol bromide (mPEG-Br): Similar to mPEG16-Br but with different chain lengths, such as mPEG3-Br and mPEG24-Br.

Methoxy polyethylene glycol propionic acid (mPEG16-propionic acid): A PEG derivative with a carboxylic acid functional group instead of a bromide.

Uniqueness

This compound is unique due to its specific chain length and bromide functional group, which provide it with distinct reactivity and versatility. Its ability to undergo substitution reactions with various nucleophiles makes it a valuable tool in the synthesis of complex molecules and the modification of biomolecules.

Propiedades

IUPAC Name |

1-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-methoxyethane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H67BrO16/c1-35-4-5-37-8-9-39-12-13-41-16-17-43-20-21-45-24-25-47-28-29-49-32-33-50-31-30-48-27-26-46-23-22-44-19-18-42-15-14-40-11-10-38-7-6-36-3-2-34/h2-33H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSVEZBERBDFDY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCBr |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H67BrO16 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

799.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]butanoic acid](/img/structure/B3092923.png)